molecular formula C25H19FN2O4 B2724947 2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 895651-94-2

2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2724947
CAS No.: 895651-94-2
M. Wt: 430.435
InChI Key: ADTGBQCSJBCYDD-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of fluorobenzoyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the quinoline derivative.

    Final Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving quinoline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets. Additionally, the quinoline core structure is known to interact with various biological pathways, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorobenzoyl)-3-(4-methoxyphenyl)oxirane: This compound shares the fluorobenzoyl and methoxyphenyl groups but has an oxirane ring instead of a quinoline core.

    4-methoxy-4’-fluorochalcone epoxide: Similar in structure but with a chalcone backbone.

Uniqueness

2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of a quinoline core with fluorobenzoyl and methoxyphenyl groups. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c1-32-19-12-10-18(11-13-19)27-23(29)15-28-14-21(24(30)16-6-8-17(26)9-7-16)25(31)20-4-2-3-5-22(20)28/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGBQCSJBCYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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